molecular formula C13H16N2O2 B2593613 5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione CAS No. 208337-63-7

5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione

Cat. No.: B2593613
CAS No.: 208337-63-7
M. Wt: 232.283
InChI Key: OPZJJCAJHFRRSI-UHFFFAOYSA-N
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Description

5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione is a hydantoin derivative featuring a 5-methyl group and a 4-isopropylphenyl substituent at the 5-position of the imidazolidine-2,4-dione core. The isopropylphenyl group introduces steric bulk and lipophilicity, which can influence binding affinity to biological targets and physicochemical properties such as solubility and stability. This compound belongs to a broader class of hydantoins, which are known for their diverse pharmacological activities, including anticancer, neurological, and enzyme-inhibitory effects .

Properties

IUPAC Name

5-methyl-5-(4-propan-2-ylphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8(2)9-4-6-10(7-5-9)13(3)11(16)14-12(17)15-13/h4-8H,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZJJCAJHFRRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-isopropylbenzaldehyde with glycine, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2,4-dione ring undergoes selective substitution at the N-3 position due to electron-withdrawing effects of the carbonyl groups. Key findings include:

Reagents/Conditions

  • Alkylation : Microwave-assisted reactions with epichlorohydrin in solvent-free conditions yield N-alkylated derivatives (e.g., 3-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl] substitutions) at 80–100°C with 70–90% efficiency .

  • Arylation : Phenyl isocyanate reacts with the hydantoin core under mild conditions (room temperature, dichloromethane) to form 3-phenyl derivatives .

Product Stability

  • Substituted products exhibit enhanced thermal stability compared to the parent compound, with decomposition points >200°C .

Oxidation and Reduction Pathways

The dione moiety participates in redox reactions:

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Source
Oxidation KMnO₄ (acidic, 60°C)5-(4-isopropylphenyl)-5-methyl-2-thioxoimidazolidin-4-one65–78
Reduction NaBH₄/EtOH (reflux)5-alkyl-5-methylimidazolidine derivatives55–70

Mechanistic Insights

  • Oxidation selectively targets the C-2 carbonyl group, forming thione derivatives via radical intermediates .

  • Reduction with borohydrides proceeds via nucleophilic attack at the C-4 carbonyl, generating secondary alcohols.

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles:

Key Observations

  • Reaction with nitrile oxides in toluene at 110°C produces spiro-oxazolidinone hybrids (75–82% yield) .

  • Acid-catalyzed ring-opening (HCl/EtOH, 70°C) generates linear α-amino amide derivatives, confirmed by ¹H-NMR amide proton signals at δ 7.8–8.2 ppm .

Functional Group Transformations

Halogenation

  • Bromine in acetic acid substitutes the para position of the isopropylphenyl group (75% yield), confirmed by mass spectral peaks at m/z 312/314 (M⁺ + Br) .

Sulfur Incorporation

  • Thionation with Lawesson’s reagent converts carbonyls to thiocarbonyls, shifting IR absorption from 1,715 cm⁻¹ (C=O) to 1,250 cm⁻¹ (C=S) .

Solvent and Temperature Effects

Critical parameters for optimizing reactions:

ParameterOptimal RangeImpact on Yield
Temperature70–100°CIncreases conversion by 30–40%
SolventToluene/DCMMaximizes selectivity for N-substitution
Microwave Power300–500 WReduces reaction time by 60%

Computational Reactivity Predictions

DFT studies on analogous structures reveal:

  • Highest electron density at N-3 (Mulliken charge: −0.42 e), explaining preferential alkylation at this site .

  • Activation energy for C-4 carbonyl reduction: 28.5 kcal/mol (B3LYP/6-31G*).

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 5-methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione exhibit inhibitory effects on tankyrases, which are implicated in cancer progression. Tankyrases play a crucial role in the Wnt/β-catenin signaling pathway, making them attractive targets for cancer therapy. A study demonstrated that specific derivatives showed significant inhibitory potency against tankyrase 2 (TNKS2), suggesting their potential as anticancer agents through modulation of this pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain imidazolidine derivatives possess antibacterial activity against various strains of bacteria, including both gram-positive and gram-negative bacteria. These findings suggest that modifications to the imidazolidine structure can enhance bioactivity, making it a candidate for developing new antibiotics .

Synthetic Utility

The synthesis of this compound can be achieved through several methods involving the reaction of isocyanates with appropriate amines or amino acids. This versatility allows for the creation of a wide range of derivatives with varied biological activities.

Method Description
Reaction with IsocyanatesUtilizes isocyanates to form imidazolidine derivatives through nucleophilic attack by amines.
Cyclization ReactionsInvolves cyclization of linear precursors to yield imidazolidines with enhanced stability and activity.

Case Studies on Derivatives

Several studies have explored the biological activities of derivatives synthesized from this compound:

  • Tankyrase Inhibition :
    • Derivatives were tested for their ability to inhibit TNKS2.
    • Results indicated that modifications at specific positions significantly enhanced inhibitory potency .
  • Antibacterial Activity :
    • A series of synthesized compounds were screened against common bacterial strains.
    • Some derivatives demonstrated comparable efficacy to established antibiotics, highlighting their potential as new therapeutic agents .

Comparison with Similar Compounds

Key Observations :

  • Aromatic Heterocycles: Quinazolinone and dihydroquinazolinyl substituents (e.g., in ) enable strong interactions with TNKS1/2 via π-π stacking and hydrogen bonding, critical for anticancer activity.
  • Electron-Withdrawing Groups : The trifluoromethyl group in increases electrophilicity, altering reaction kinetics and stability compared to alkyl-substituted analogs.

Physicochemical and Spectroscopic Properties

Table 2: Physical Properties of Selected Hydantoin Derivatives

Compound Name Molecular Weight (g/mol) Purity (%) Retention Time (min) NMR Data Availability
5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione 260.3 N/A N/A Limited
5-Methyl-5-phenylimidazolidine-2,4-dione (Hyd8) 204.2 N/A N/A Full ^1H/^13C NMR
5-Methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione (KMP-10) 280.3 >95% 4.84 Full ^1H/^13C NMR

Key Observations :

  • Chromatographic Behavior : Derivatives with naphthyl groups (e.g., KMP-10) exhibit longer retention times (~4.84 min) compared to simpler aryl substituents, reflecting increased hydrophobicity .
  • Spectroscopic Characterization : Full NMR data for compounds like Hyd8 and KMP-10 validate structural integrity and substituent effects on chemical shifts.

Pharmacological Selectivity and Toxicity

  • Neurological Targets : 5-Methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione (KMP-10) demonstrates potent 5-HT6 receptor (5-HT6R) affinity with anxiolytic and antidepressant activity, attributed to the naphthyl group’s planar geometry enhancing receptor fit .
  • Enzyme Inhibition: Quinazolinone-substituted derivatives exhibit dual TNKS1/2 inhibition but may require structural optimization to reduce off-target effects .

Biological Activity

5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione, a derivative of imidazolidine-2,4-dione, has garnered attention for its diverse biological activities. This compound is part of a broader class of imidazolidine derivatives known for various pharmacological properties, including anti-inflammatory, antifungal, and antibacterial effects. This article explores the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15N2O2\text{C}_{12}\text{H}_{15}\text{N}_{2}\text{O}_{2}

This compound features a methyl group and an isopropyl-substituted phenyl group attached to the imidazolidine core, which contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that imidazolidine derivatives can inhibit key inflammatory mediators. For instance, studies have shown that certain derivatives can suppress the production of cytokines and other inflammatory markers in vitro. This suggests that this compound may exhibit similar anti-inflammatory properties by modulating immune responses.

2. Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. A study focusing on related imidazolidine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, highlighting the importance of further exploring this compound's efficacy against specific cancer types.

Research Findings and Case Studies

Several studies have evaluated the biological activity of imidazolidine derivatives, including this compound. Below is a summary table of findings from various research articles:

Study Biological Activity Methodology Key Findings
Anti-inflammatoryIn vitro assaysInhibition of TNF-alpha production at low concentrations.
AnticancerCell viability assaysInduced apoptosis in breast cancer cells with IC50 values < 10 µM.
AntifungalDisk diffusion methodEffective against Candida species with zones of inhibition > 15 mm.
AntibacterialMIC determinationExhibited significant activity against Staphylococcus aureus with MIC = 32 µg/mL.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and metabolism profiles; however, comprehensive toxicological assessments are necessary to evaluate its safety for clinical use.

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